Sulopenem Etzadroxil Superiority Over Ciprofloxacin in Resistant uUTI: A Phase 3 Trial
Sulopenem etzadroxil/probenecid demonstrated a statistically significant and clinically meaningful superiority over ciprofloxacin in patients with uncomplicated urinary tract infection (uUTI) caused by ciprofloxacin-nonsusceptible pathogens [1]. This evidence directly answers the procurement question: when facing fluoroquinolone-resistant uUTI, Sulopenem etzadroxil provides a 26.6% absolute increase in treatment success.
| Evidence Dimension | Overall Success Rate (Clinical + Microbiologic Response at Day 12) |
|---|---|
| Target Compound Data | 62.6% |
| Comparator Or Baseline | Ciprofloxacin: 36.0% |
| Quantified Difference | Difference of 26.6% (95% CI: 15.1 to 7.4; P < 0.001) |
| Conditions | Phase 3 randomized, double-blind, double-dummy trial in women with uUTI and ciprofloxacin-nonsusceptible baseline pathogens (SURE 1 trial) |
Why This Matters
This establishes a clear therapeutic niche for Sulopenem etzadroxil in infections where standard oral therapy (ciprofloxacin) is predicted to fail, making it a critical component for formularies targeting antimicrobial stewardship.
- [1] Puttagunta, S., et al. (2022). Sulopenem or Ciprofloxacin for the Treatment of Uncomplicated Urinary Tract Infections in Women: A Phase 3, Randomized Trial. Clinical Infectious Diseases, 76(1), 66–77. View Source
